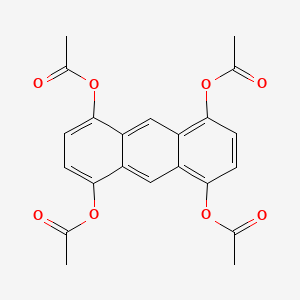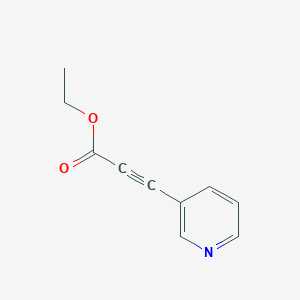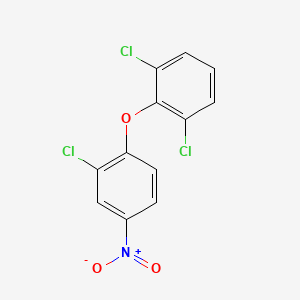
1,4,5,8-Tetraacetoxyanthracene
Descripción general
Descripción
1,4,5,8-Tetraacetoxyanthracene is a synthetic organic compound belonging to the class of anthracene derivatives. It has the molecular formula C22H18O8 and is known for its applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of four acetoxy groups attached to the anthracene core, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,5,8-Tetraacetoxyanthracene can be synthesized through several methods. One common approach involves the acetylation of 1,4,5,8-tetrahydroxyanthracene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired tetraacetate derivative .
Industrial Production Methods: Industrial production of this compound often involves similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,5,8-Tetraacetoxyanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the parent hydroxyanthracene or other reduced forms.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroxyanthracene .
Aplicaciones Científicas De Investigación
1,4,5,8-Tetraacetoxyanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development and as a component in pharmaceutical formulations.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,4,5,8-tetraacetoxyanthracene exerts its effects involves interactions with molecular targets and pathways. The acetoxy groups can undergo hydrolysis to release acetic acid and the corresponding hydroxyanthracene, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing cellular processes and pathways .
Comparación Con Compuestos Similares
1,4,5,8-Tetrahydroxyanthracene: The parent compound from which 1,4,5,8-tetraacetoxyanthracene is derived.
1,4,5,8-Tetramethoxyanthracene: Another derivative with methoxy groups instead of acetoxy groups.
Anthraquinone Derivatives: Compounds with similar anthracene cores but different functional groups
Uniqueness: this compound is unique due to its specific acetoxy functional groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and influence its interactions with other molecules, making it valuable in various applications .
Propiedades
IUPAC Name |
(4,5,8-triacetyloxyanthracen-1-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-11(23)27-19-5-6-20(28-12(2)24)16-10-18-17(9-15(16)19)21(29-13(3)25)7-8-22(18)30-14(4)26/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXJITBZUPQYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=C3C(=CC=C(C3=CC2=C(C=C1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369600 | |
| Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73562-85-3 | |
| Record name | 1,4,5,8-TETRAACETOXYANTHRACENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[2-(3-Chlorophenyl)acetyl]benzonitrile](/img/structure/B1621309.png)
![2-[4-(2-Methoxyphenyl)piperidino]-5-nitrobenzaldehyde](/img/structure/B1621312.png)

![2-[4-(2-Fluorobenzyl)piperazino]ethan-1-ol](/img/structure/B1621314.png)
![2,2,2-trichloro-1-[1-(2-nitrophenyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1621315.png)


![1-[(2-Hydroxy-1-naphthyl)(2-methoxyphenyl)methyl]-2-naphthol](/img/structure/B1621320.png)


![2-[4-(Tert-butyl)phenoxy]nicotinic acid](/img/structure/B1621325.png)
